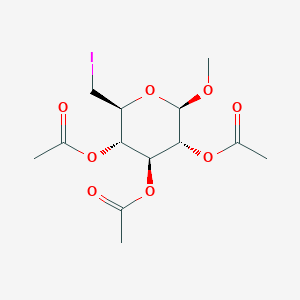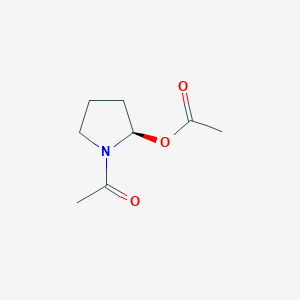
(R)-1-Acetylpyrrolidin-2-yl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-1-Acetylpyrrolidin-2-yl acetate is an organic compound that belongs to the class of esters It is characterized by the presence of an acetyl group attached to the nitrogen atom of a pyrrolidine ring, and an acetate group attached to the carbon atom adjacent to the nitrogen
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Acetylpyrrolidin-2-yl acetate typically involves the acetylation of ®-pyrrolidin-2-yl acetate. One common method is the reaction of ®-pyrrolidin-2-yl acetate with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting material to the desired product.
Industrial Production Methods
In an industrial setting, the production of ®-1-Acetylpyrrolidin-2-yl acetate can be achieved through a continuous flow process. This method involves the use of a packed bed reactor where the reactants are continuously fed into the reactor and the product is continuously removed. This approach allows for better control over reaction conditions and higher yields compared to batch processes.
化学反应分析
Types of Reactions
®-1-Acetylpyrrolidin-2-yl acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding N-oxide.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted pyrrolidine derivatives.
科学研究应用
®-1-Acetylpyrrolidin-2-yl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of ®-1-Acetylpyrrolidin-2-yl acetate involves its interaction with specific molecular targets. The compound can act as an acetylating agent, transferring its acetyl group to nucleophilic sites on biomolecules. This can lead to the modification of proteins, nucleic acids, and other cellular components, affecting their function and activity. The exact molecular pathways involved depend on the specific context and application of the compound.
相似化合物的比较
Similar Compounds
(S)-1-Acetylpyrrolidin-2-yl acetate: The enantiomer of ®-1-Acetylpyrrolidin-2-yl acetate, with similar chemical properties but different biological activity.
N-Acetylpyrrolidine: A related compound with an acetyl group attached to the nitrogen atom of pyrrolidine.
Pyrrolidin-2-yl acetate: The parent compound without the acetyl group.
Uniqueness
®-1-Acetylpyrrolidin-2-yl acetate is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules
属性
分子式 |
C8H13NO3 |
|---|---|
分子量 |
171.19 g/mol |
IUPAC 名称 |
[(2R)-1-acetylpyrrolidin-2-yl] acetate |
InChI |
InChI=1S/C8H13NO3/c1-6(10)9-5-3-4-8(9)12-7(2)11/h8H,3-5H2,1-2H3/t8-/m1/s1 |
InChI 键 |
UUVJVOZLWSWWIR-MRVPVSSYSA-N |
手性 SMILES |
CC(=O)N1CCC[C@H]1OC(=O)C |
规范 SMILES |
CC(=O)N1CCCC1OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



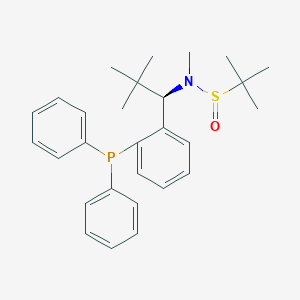
![1-(5-(Difluoromethoxy)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12869356.png)
![1-(5-Methylbenzo[d]oxazol-2-yl)ethanone](/img/structure/B12869363.png)

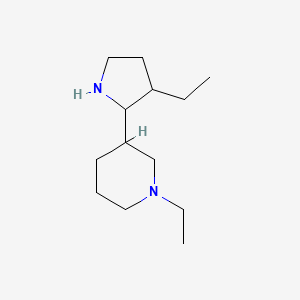
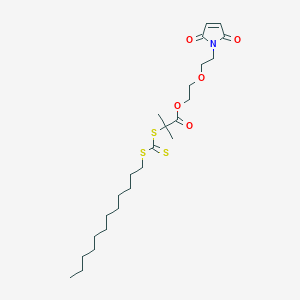

![(R)-4-Amino-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol](/img/structure/B12869397.png)
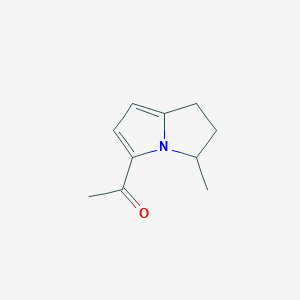
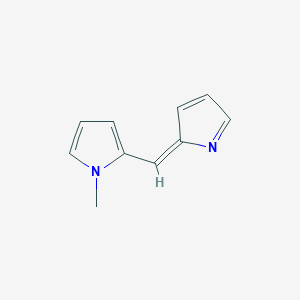

![7A-methyltetrahydropyrrolo[1,2-c]oxazole-1,3-dione](/img/structure/B12869428.png)
